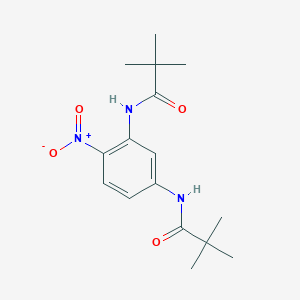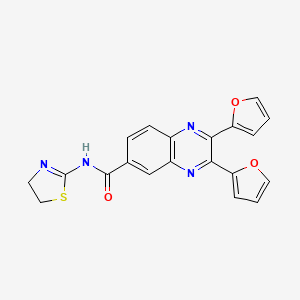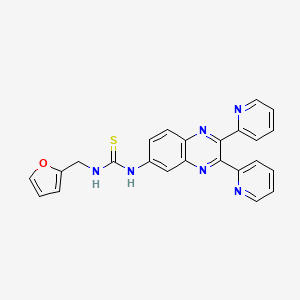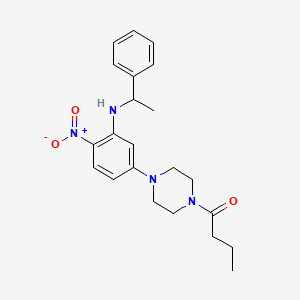
N,N'-(4-nitro-1,3-phenylene)bis(2,2-dimethylpropanamide)
描述
N,N'-(4-nitro-1,3-phenylene)bis(2,2-dimethylpropanamide), commonly known as DNP, is a chemical compound that has been extensively studied for its scientific research applications. DNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a biochemical tool in research laboratories.
科学研究应用
DNP has been widely used as a biochemical tool in scientific research. It is commonly used as a mitochondrial uncoupler, which means that it can disrupt the proton gradient across the mitochondrial inner membrane, leading to an increase in the metabolic rate of cells. This property of DNP has been extensively studied in the context of obesity and metabolic disorders. DNP has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. In addition, DNP has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions.
作用机制
The mechanism of action of DNP involves the disruption of the proton gradient across the mitochondrial inner membrane. DNP acts as an ionophore, which means that it can transport protons across the membrane, leading to the dissipation of the proton gradient. This disrupts the normal functioning of the electron transport chain, which is responsible for generating ATP in cells. As a result, cells increase their metabolic rate to compensate for the decrease in ATP production. This property of DNP has been extensively studied in the context of obesity and metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DNP are primarily related to its ability to disrupt the proton gradient across the mitochondrial inner membrane. This leads to an increase in the metabolic rate of cells, which can have both positive and negative effects on the body. In the context of obesity and metabolic disorders, DNP has been shown to increase energy expenditure and promote weight loss. However, DNP can also cause adverse effects such as hyperthermia, tachycardia, and even death at high doses.
实验室实验的优点和局限性
DNP has several advantages as a biochemical tool in scientific research. It is a potent mitochondrial uncoupler that can be used to study the metabolic properties of cells. DNP is also relatively easy to synthesize and purify, making it readily available for research applications. However, DNP has several limitations as well. It is highly toxic and can cause adverse effects at high doses. In addition, the use of DNP in research requires careful handling and storage to ensure safety.
未来方向
There are several future directions for the study of DNP in scientific research. One area of interest is the potential use of DNP as a therapeutic agent for the treatment of cancer and other diseases. DNP has been shown to have anti-cancer properties in preclinical studies, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the development of safer and more effective mitochondrial uncouplers that can be used in research and potentially in clinical settings. Finally, the use of DNP as a fluorescent probe for the detection of ROS in cells and tissues is an area of active research that has potential applications in a wide range of fields.
属性
IUPAC Name |
N-[3-(2,2-dimethylpropanoylamino)-4-nitrophenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-15(2,3)13(20)17-10-7-8-12(19(22)23)11(9-10)18-14(21)16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQAJQKHJFNBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4009995.png)
![methyl 2-cyclopentyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B4009998.png)
![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B4010013.png)
![2-(4-methoxyphenyl)-3a-methyl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4010020.png)
![5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4010024.png)
![N-(4-bromophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010035.png)

![1-(4-methylbenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4010052.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4010061.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4010065.png)
![2-(1-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4010072.png)